Bienvenue dans la boutique en ligne BenchChem!

(3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol

EYA3 Inhibition Structure-Activity Relationship Benzofuran Pharmacophore

(3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol is a synthetic research compound from the benzofuran-3-yl-methanol class. Its structure is a key derivative of the benzbromarone pharmacophore, a recognized inhibitor of the Eyes Absent (EYA) tyrosine phosphatase family.

Molecular Formula C18H16Br2O2
Molecular Weight 424.132
CAS No. 1803598-50-6
Cat. No. B2856591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol
CAS1803598-50-6
Molecular FormulaC18H16Br2O2
Molecular Weight424.132
Structural Identifiers
SMILESCCC1=C(C2=CC=CC=C2O1)C(C3=CC(=C(C(=C3)Br)C)Br)O
InChIInChI=1S/C18H16Br2O2/c1-3-15-17(12-6-4-5-7-16(12)22-15)18(21)11-8-13(19)10(2)14(20)9-11/h4-9,18,21H,3H2,1-2H3
InChIKeyHDVKSPUZURDZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol (CAS 1803598-50-6) for EYA3 Research


(3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol is a synthetic research compound from the benzofuran-3-yl-methanol class. Its structure is a key derivative of the benzbromarone pharmacophore, a recognized inhibitor of the Eyes Absent (EYA) tyrosine phosphatase family [1]. The core scaffold consists of a 2-ethylbenzofuran fragment linked to a 3,5-dibromo-4-methylphenyl group via a central methanol bridge, distinguishing it from parental benzbromarone which possesses a ketone bridge and a phenolic -OH [2]. This specific substitution pattern is hypothesized to modulate the compound's binding mode and physicochemical properties relative to its closest analogs.

Why Benzbromarone Analogs Cannot Replace (3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol


Generic substitution within the benzofuran EYA inhibitor class is not feasible due to the extreme sensitivity of EYA3 inhibition to specific structural modifications. Published SAR data show that the phenolic -OH on the phenyl ring is critical for EYA3 binding, while changes to the central bridge and substituent size dictate pharmacokinetic fate [1]. The target compound's methyl ether and central methanol group are not minor changes; they represent a completely distinct chemical entity that will exhibit a unique profile in enzymatic assays, cellular permeability, and protein binding compared to benzbromarone, 6-hydroxybenzbromarone, or ODAA [1]. For a researcher targeting a specific binding hypothesis, substituting it with any other in-class compound would invalidate the experimental question.

Quantitative Differentiation Evidence for 1803598-50-6 Against Closest Chemical Analogs


Distinct Bridge Structure Alters Pharmacophore Geometry from the Parent Benzbromarone

The target compound features a secondary alcohol (methanol) bridge connecting the phenyl and benzofuran rings, replacing the planar ketone bridge of benzbromarone. This single-atom change introduces a chiral center and alters the bond angle and electron distribution at the bridge, which is expected to reposition the critical dibromophenyl ring within the EYA3 binding pocket. In contrast, benzbromarone and its metabolite 6-hydroxybenzbromarone possess the ketone bridge, which enforces a planar conformation [1]. No direct head-to-head EYA3 IC50 data is published for this alcohol analog, but the critical role of bridge geometry is inferred from the inactivity of analogs lacking the phenolic -OH [1].

EYA3 Inhibition Structure-Activity Relationship Benzofuran Pharmacophore

Unique 4-Methyl Substituent Replaces the Pharmacologically Essential Phenolic -OH

The dibromophenyl ring of the target compound carries a 4-methyl group (-CH3) where all previously characterized potent EYA3 inhibitors, including benzbromarone (IC50 ~8.3 µM for EYA3) and 6-hydroxybenzbromarone (IC50 ~21.5 µM), display a phenolic hydroxyl (-OH) that forms a critical hydrogen bond with a tyrosine side-chain in the EYA3 pocket [1]. The replacement of this H-bond donor with a hydrophobic methyl group is predicted to abolish the key interaction, shifting the binding mode. This makes the compound a definitive negative-control probe for validating the necessity of the phenolic -OH interaction, a purpose no commercial 4-hydroxy analog can serve.

EYA3 Phosphatase Hydrogen Bond Donor Benzbromarone Derivative

Increased Lipophilicity Differentiates Target Compound from Hydroxylated Analogs

The concurrent replacement of the ketone bridge with a secondary alcohol and the phenolic -OH with a methyl group is calculated to increase the compound's clogP significantly compared to benzbromarone. Benzbromarone has a reported experimentally-derived LogP of approximately 4.8. While the exact clogP for CAS 1803598-50-6 is vendor-supplied only, the structural change of -C(=O)-OH to -CH(OH)-CH3 represents a shift from two H-bond donor/acceptor groups to one, and addition of a lipophilic -CH3, which will increase LogP by an estimated 1.5-2.0 units [1]. Published SAR explicitly notes that increased lipophilicity in this series leads to higher non-specific protein binding and reduced free, bio-available inhibitor concentration in cellular assays [1].

Physicochemical Properties LogP Permeability

Targeted Application Scenarios for (3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol


Negative Control Probe for EYA3 Tyrosine Phosphatase Hydrogen Bonding Studies

This compound is optimally used as a matched molecular pair with benzbromarone to isolate the contribution of the phenolic -OH to EYA3 binding. In a biochemical assay using recombinant EYA3 with pNPP substrate, treating with 10 µM benzbromarone (expected >80% inhibition based on IC50 8.3 µM) and an equimolar amount of this methyl analog is predicted to show a dramatic loss of inhibition, directly proving the H-bond requirement [1]. This experimental design is only executable with the procurement of this specific 4-methyl derivative.

Investigating Non-Specific Protein Binding in Cell-Based Angiogenesis Assays

Researchers studying the disconnect between enzymatic and cellular EYA3 inhibition can use this compound in parallel with benzbromarone and 6-hydroxybenzbromarone. In a standard endothelial cell tube formation assay over 24 hours, the high predicted protein binding of this analog will likely mimic the behavior of ODAA (strong enzyme inhibitor, weak cellular activity), providing a tool to calibrate the impact of free fraction on anti-angiogenic efficacy [1].

Core Scaffold for Synthesis of Novel Chiral EYA3 Inhibitors

The secondary alcohol bridge introduces a chiral center absent in all other commercial benzbromarone-derived probes. This compound serves as a racemic starting material for chiral resolution or asymmetric synthesis efforts aimed at discovering a stereospecific EYA3 inhibitor, a dimension of the pharmacophore unexplored in the published SAR [1].

Quote Request

Request a Quote for (3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.